

Spectroscopic Characterization of 1-(Quinolin-4-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: **1-(Quinolin-4-yl)ethanone**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **1-(Quinolin-4-yl)ethanone**, also known as 4-acetylquinoline. This key heterocyclic compound, with the molecular formula $C_{11}H_9NO$, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Physicochemical Properties

Basic physicochemical data for **1-(Quinolin-4-yl)ethanone** is summarized below.

Property	Value
Molecular Formula	$C_{11}H_9NO$
Molecular Weight	171.19 g/mol
Appearance	White powder[1]
Purity	>95%[1]
Storage	2-8°C[1]

Spectroscopic Data

A comprehensive spectroscopic analysis is critical for the unambiguous identification and characterization of **1-(Quinolin-4-yl)ethanone**. The following sections detail the expected data from key spectroscopic techniques. While a complete experimental dataset for **1-(Quinolin-4-yl)ethanone** is not readily available in the public domain, the following data is compiled from analyses of structurally similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of **1-(Quinolin-4-yl)ethanone** is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 1: Predicted NMR Data for **1-(Quinolin-4-yl)ethanone**

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH ₃ (acetyl)	~2.7	Singlet
Aromatic H	7.5 - 9.0	Multiplets/Doublets
¹³ C NMR	Predicted Chemical Shift (δ , ppm)	
CH ₃ (acetyl)	~25-30	
Aromatic C	120 - 150	
C=O (carbonyl)	>195	

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for **1-(Quinolin-4-yl)ethanone**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Aryl Ketone)	1680 - 1690	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Weak
C-N Stretch	1300 - 1400	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a related compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion peak is observed as the base peak, indicating the stability of the quinoline ring system. A similar stability would be expected for **1-(Quinolin-4-yl)ethanone**.

Table 3: Predicted Mass Spectrometry Data for **1-(Quinolin-4-yl)ethanone**

Ion	Predicted m/z	Description
[M] ⁺	171	Molecular Ion
[M-CH ₃] ⁺	156	Loss of a methyl radical
[M-COCH ₃] ⁺	128	Loss of an acetyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like quinoline derivatives typically exhibit strong absorption in the UV

region. The spectrum is expected to show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for **1-(Quinolin-4-yl)ethanone** in Ethanol

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~220-240
$\pi \rightarrow \pi$	~270-290
$n \rightarrow \pi^*$	~310-330

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **1-(Quinolin-4-yl)ethanone**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **1-(Quinolin-4-yl)ethanone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **1-(Quinolin-4-yl)ethanone** sample onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: FT-IR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Data Acquisition and Processing:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorption spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **1-(Quinolin-4-yl)ethanone** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizer Gas Flow and Temperature: Optimized for the specific instrument and solvent.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
 - Acquire the mass spectrum.

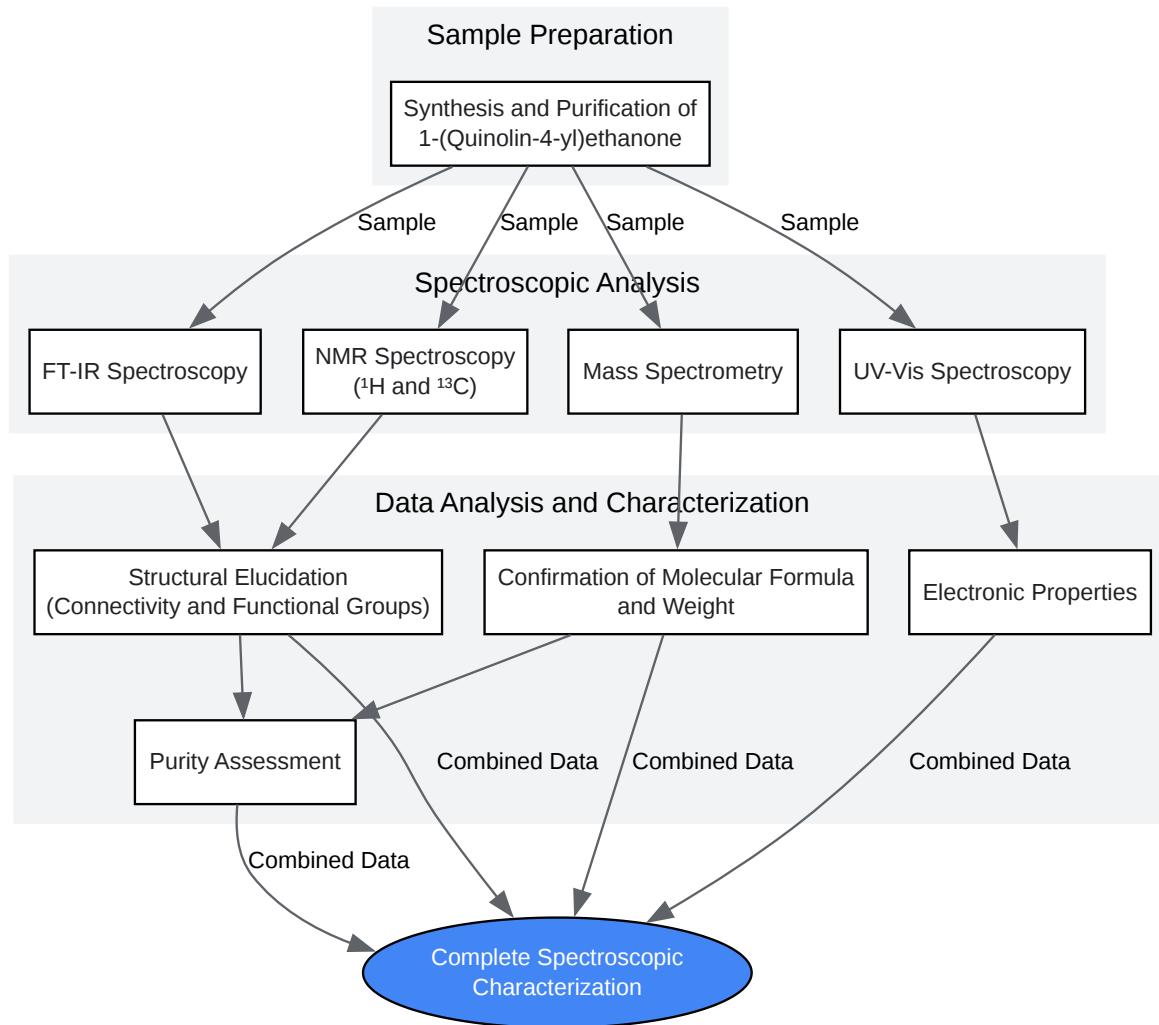
UV-Vis Spectroscopy

- Sample Preparation:

- Prepare a stock solution of **1-(Quinolin-4-yl)ethanone** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Instrument Parameters:
 - Spectrophotometer: Double-beam UV-Vis spectrophotometer.
 - Wavelength Range: Scan from 200 to 800 nm.
 - Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
- Data Acquisition:
 - Record the absorbance spectrum of the sample at different concentrations.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1-(Quinolin-4-yl)ethanone**.



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Caption: Workflow for the Spectroscopic Characterization.

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References

- 1. 1-(Quinolin-4-yl)ethanone, CasNo.60814-30-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
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